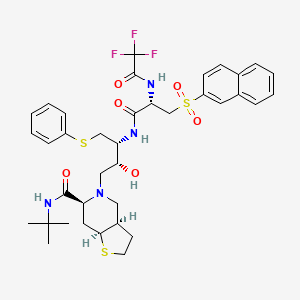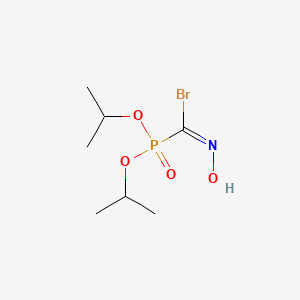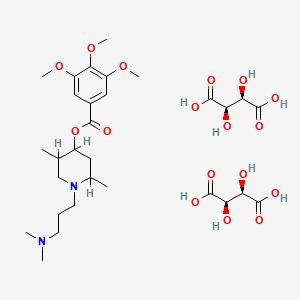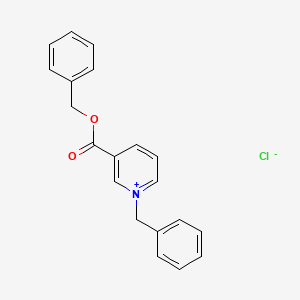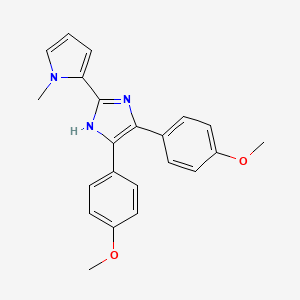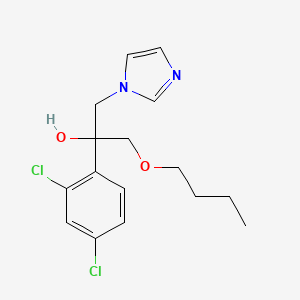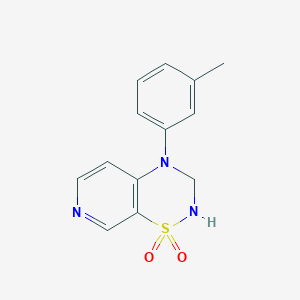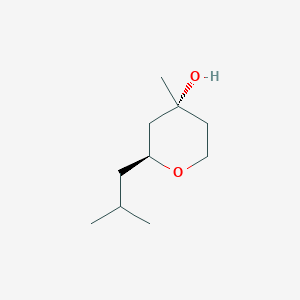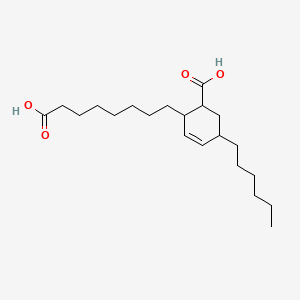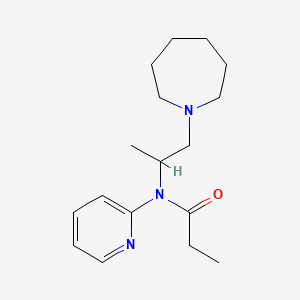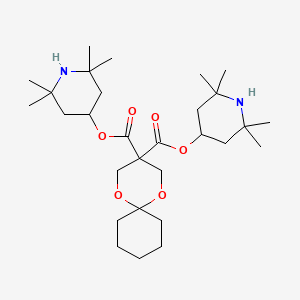
Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, (T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, (T-4)- is a complex organometallic compound It is known for its unique chemical structure, which includes titanium coordinated with three 12-hydroxy-9-octadecenoate ligands and one 2-propanolate ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium isopropoxide with 12-hydroxy-9-octadecenoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as toluene or hexane to facilitate the reaction and purification steps.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions may involve the conversion of the titanium center to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the 12-hydroxy-9-octadecenoate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands.
科学研究应用
Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, (T-4)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound’s potential biocompatibility makes it a candidate for use in biomedical applications, such as drug delivery systems.
Medicine: Research is ongoing to explore its use in medical implants and prosthetics due to its favorable mechanical properties.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
作用机制
The mechanism by which Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, (T-4)- exerts its effects involves the coordination of the titanium center with the ligands. This coordination allows the compound to participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Titanium isopropoxide: A simpler titanium compound used in similar applications but lacks the specific ligand coordination found in Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, (T-4)-.
Titanium dioxide: A common titanium compound used in pigments and photocatalysis, but with different chemical properties and applications.
Uniqueness
Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, (T-4)- is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in catalysis and materials science, where other titanium compounds may not perform as effectively.
属性
CAS 编号 |
68938-91-0 |
|---|---|
分子式 |
C57H110O10Ti |
分子量 |
1003.3 g/mol |
IUPAC 名称 |
(E)-12-hydroxyoctadec-9-enoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C18H34O3.C3H8O.Ti/c3*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;1-3(2)4;/h3*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);3-4H,1-2H3;/b3*12-9+;; |
InChI 键 |
ZRGNVCUQCALTRK-FMHKOXJHSA-N |
手性 SMILES |
CCCCCCC(O)C/C=C/CCCCCCCC(=O)O.CCCCCCC(O)C/C=C/CCCCCCCC(=O)O.CCCCCCC(O)C/C=C/CCCCCCCC(=O)O.CC(O)C.[Ti] |
规范 SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O.CCCCCCC(CC=CCCCCCCCC(=O)O)O.CCCCCCC(CC=CCCCCCCCC(=O)O)O.CC(C)O.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


